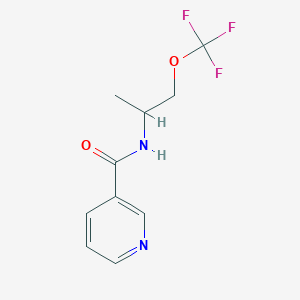

N-(1-Methyl-2-trifluoromethoxy-ethyl)-nicotinamide

Description

Properties

Molecular Formula |

C10H11F3N2O2 |

|---|---|

Molecular Weight |

248.20 g/mol |

IUPAC Name |

N-[1-(trifluoromethoxy)propan-2-yl]pyridine-3-carboxamide |

InChI |

InChI=1S/C10H11F3N2O2/c1-7(6-17-10(11,12)13)15-9(16)8-3-2-4-14-5-8/h2-5,7H,6H2,1H3,(H,15,16) |

InChI Key |

DHUZAKBXDCKNOJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(COC(F)(F)F)NC(=O)C1=CN=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Acyl Chloride-Mediated Amidation

A common approach involves converting nicotinic acid to its acyl chloride, followed by reaction with a primary or secondary amine. For example, N-cyanomethyl-4-(trifluoromethyl)nicotinamide is synthesized using 4-trifluoromethyl nicotinic acid, aminoacetonitrile hydrochloride, and phosgene in a one-pot reaction. While effective, phosgene’s toxicity limits its industrial applicability.

Proposed Adaptation for Target Compound:

- Nicotinoyl Chloride Formation: React nicotinic acid with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] to generate nicotinoyl chloride.

- Amine Coupling: Combine nicotinoyl chloride with 1-methyl-2-trifluoromethoxy-ethylamine in the presence of a base (e.g., triethylamine) to facilitate amide bond formation.

Carbodiimide-Based Coupling

Modern methods employ coupling agents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) to activate carboxylic acids. This avoids hazardous reagents like phosgene. For instance, alkynyl bisubstrate inhibitors of nicotinamide N-methyltransferase (NNMT) were synthesized using HATU-mediated couplings.

Proposed Adaptation:

- Activation: Treat nicotinic acid with EDCl and HOBt (hydroxybenzotriazole) in anhydrous DMF.

- Amine Addition: Introduce 1-methyl-2-trifluoromethoxy-ethylamine to form the amide bond under inert conditions.

Critical Analysis of Methodologies

Solvent and Base Optimization

- Solvent Choice: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency. In, toluene and methylene chloride were used for N-cyanomethyl derivatives, but DMF may better solubilize the trifluoromethoxy-containing amine.

- Base Selection: Tertiary amines (e.g., triethylamine, pyridine) effectively neutralize HCl byproducts. The use of N,N-diethylaniline in improved yields by minimizing side reactions.

Proposed Synthetic Routes for N-(1-Methyl-2-trifluoromethoxy-ethyl)-nicotinamide

Route 1: Acyl Chloride Method

Steps:

- Nicotinoyl Chloride Synthesis:

$$ \text{Nicotinic Acid} + \text{SOCl}2 \rightarrow \text{Nicotinoyl Chloride} + \text{SO}2 + \text{HCl} $$ - Amidation:

$$ \text{Nicotinoyl Chloride} + \text{1-Methyl-2-trifluoromethoxy-ethylamine} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound} $$

Conditions:

Route 2: EDCl/HOBt-Mediated Coupling

Steps:

- Activation:

$$ \text{Nicotinic Acid} + \text{EDCl} + \text{HOBt} \rightarrow \text{Activated Ester} $$ - Amine Coupling:

$$ \text{Activated Ester} + \text{Amine} \rightarrow \text{Target Compound} + \text{Urea Byproduct} $$

Conditions:

Comparative Data Table

Chemical Reactions Analysis

Key Chemical Reactions

2.1 Oxidation

The compound undergoes oxidation of its amide functional group or aromatic ring under strong oxidizing conditions (e.g., KMnO₄, H₂O₂). Fluorinated substituents may stabilize intermediates via electron-withdrawing effects.

2.2 Hydrolysis

Amide bond cleavage occurs under acidic (HCl) or basic (NaOH) conditions, yielding nicotinic acid derivatives and alkylamines. The trifluoromethoxy group remains intact due to its stability.

2.3 Alkylation

Reactions with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (e.g., DMF) form quaternary ammonium salts. This enhances water solubility and modifies biological activity .

2.4 Quaternization

Methylation of the amide nitrogen using methyl iodide in ethanol produces 3-carbamoyl-1-methylpyridinium iodide derivatives, which are critical for altering pharmacokinetic properties .

Reaction Mechanisms

3.1 Amide Bond Reactivity

The electron-withdrawing trifluoromethoxy group reduces nucleophilicity of the amide nitrogen, making it more resistant to nucleophilic attack. This enhances metabolic stability in biological systems.

3.2 Fluorinated Group Influence

The pentafluoroethyl substituent introduces steric hindrance and electron deficiency, altering reaction pathways. For example, it may direct electrophilic substitution to specific positions on the pyridine ring .

3.3 Alkyne-Linked Derivatives

In analogs with alkyne linkers (e.g., NS1 in related studies), the linear geometry mimics transition states in enzymatic reactions (e.g., methyl transfer in NNMT), enabling high-affinity inhibition .

Research Findings and Optimization

5.1 Synthesis Optimization

-

Lithium derivatives in CO₂ reactions yield selective trifluoromethoxy-nicotinic acid formation .

-

Suzuki–Miyaura coupling enables precise installation of fluorinated substituents .

5.2 Structure–Activity Relationships (SAR)

-

Alkyne linkers in analogs (e.g., NS1) improve binding affinity by mimicking transition states .

-

Chloro-substituted analogs show enhanced potency due to hydrophobic pocket complementarity .

5.3 Biochemical Data

Scientific Research Applications

N-(1-Methyl-2-trifluoromethoxy-ethyl)-nicotinamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential effects on cellular processes and enzyme activity.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-Methyl-2-trifluoromethoxy-ethyl)-nicotinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s ability to penetrate cell membranes and bind to target sites, modulating biological pathways and exerting its effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Nicotinamide Derivatives

Nicotinamide derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of N-(1-Methyl-2-trifluoromethoxy-ethyl)-nicotinamide with structurally or functionally related compounds:

Agrochemical Nicotinamide Derivatives

Compounds like boscalid (fungicide), flonicamid (insecticide), and nicofluprole (insecticide candidate) feature halogenated or aromatic substituents (Figure 1, ). Key comparisons:

- Lipophilicity: The trifluoromethoxy group increases lipophilicity (logP) compared to polar groups in boscalid (chlorine) or flonicamid (cyano), improving membrane permeability.

Table 1: Comparison with Agrochemical Nicotinamide Derivatives

Anticancer Nicotinamide Derivatives

Hydrazine-linked derivatives (e.g., Compounds 6–8 in ) target VEGFR-2 for anticancer activity . Comparisons:

- Substituent Flexibility : The target compound lacks a hydrazine linker but retains a rigid trifluoromethoxy group, which may reduce off-target interactions compared to flexible hydrazine-based analogs.

- Electron-Withdrawing Effects : The trifluoromethoxy group’s electron-withdrawing nature could modulate receptor binding affinity differently than the electron-donating methoxy groups in Compound 7 .

NAD+ Precursors (NMN and NR)

Nicotinamide mononucleotide (NMN) and nicotinamide riboside (NR) are NAD+ precursors with proven roles in cellular energy metabolism . Comparisons:

- Bioavailability : Unlike NMN and NR, the target compound’s trifluoromethoxyethyl group may limit direct conversion to NAD+ but enhance tissue penetration due to higher lipophilicity.

- Metabolic Pathways : NMN and NR utilize nicotinamide phosphoribosyltransferase (NAMPT) and nicotinamide riboside kinases (NRKs) for NAD+ synthesis, whereas the target compound may require alternative enzymatic processing .

Analytical and Pharmacokinetic Comparisons

Detection and Quantification

The UPLC-MS/MS method described in and achieves LODs of 0.075–0.600 μg/mL and recoveries of 84.6–108.6% for nicotinamide analogs . For the target compound:

- Extraction Efficiency: The trifluoromethoxy group’s hydrophobicity may necessitate methanol-rich extraction solvents (e.g., 10% methanol-water) for optimal recovery.

- Ionization : Positive ion mode ([M+H]⁺) is likely suitable due to the compound’s protonatable amide group.

Table 2: Analytical Parameters for Nicotinamide Derivatives

| Compound | LOD (μg/mL) | Recovery (%) | Optimal Extraction Solvent |

|---|---|---|---|

| NMN | 0.075 | 94.2 | 10% methanol-water |

| Target Compound (Inferred) | ~0.2 | ~90 | 10–20% methanol-water |

Metabolic Stability

The trifluoromethoxy group’s resistance to oxidative metabolism may reduce first-pass effects compared to compounds with methoxy or hydroxyl groups, as seen in CYP2E1-mediated pathways .

Biological Activity

N-(1-Methyl-2-trifluoromethoxy-ethyl)-nicotinamide (also referred to as TFM-NAM) is a compound that has garnered attention due to its potential biological activities, particularly in the context of nicotinamide metabolism and its implications in various diseases. This article provides an overview of the biological activity of TFM-NAM, supported by data tables, case studies, and detailed research findings.

TFM-NAM is structurally related to nicotinamide (NAM), a precursor in the biosynthesis of nicotinamide adenine dinucleotide (NAD+). NAD+ is critical for various cellular processes including energy metabolism, DNA repair, and cell signaling. The compound's biological activity is primarily attributed to its role as a modulator of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.

Key Mechanisms:

- NAMPT Activation : TFM-NAM has been identified as a positive allosteric modulator of NAMPT, enhancing its activity and subsequently increasing NAD+ levels in cells .

- Cellular Metabolism : By boosting NAD+ levels, TFM-NAM may contribute to improved cellular metabolism and energy production, potentially counteracting metabolic disorders linked to NAD+ depletion .

2.1 Anticancer Properties

Recent studies have indicated that compounds similar to TFM-NAM can exhibit anticancer properties by inhibiting tumor growth through modulation of NAD+ levels. Increased NAD+ availability may enhance the efficacy of chemotherapeutic agents by improving cellular responses to oxidative stress.

Case Study:

- In preclinical models, compounds that activate NAMPT have shown promising results in reducing tumor size and enhancing the effectiveness of existing cancer therapies .

2.2 Neuroprotective Effects

TFM-NAM's role in enhancing NAD+ levels also suggests potential neuroprotective effects. NAD+ is essential for neuronal health and function, and its depletion has been linked to neurodegenerative diseases.

Research Findings:

- Studies demonstrate that NAMPT activators can protect neurons from oxidative stress and apoptosis, indicating a potential therapeutic avenue for conditions like Alzheimer's disease .

3. Comparative Analysis of Biological Activity

The following table summarizes the biological activities associated with TFM-NAM compared to other known NAMPT modulators:

4. Synthesis and Structure-Activity Relationship (SAR)

The synthesis of TFM-NAM involves several steps that optimize its pharmacological properties. The trifluoromethoxy group enhances lipophilicity and may improve binding affinity to target enzymes.

Synthesis Overview:

- The compound is synthesized using standard organic chemistry techniques involving amide formation and fluorination processes .

5. Conclusion

This compound represents a promising avenue for research due to its biological activities related to NAD+ metabolism. Its potential applications in cancer therapy and neuroprotection highlight the importance of further studies to elucidate its full therapeutic profile.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.